3-[(Benzylamino)methyl]oxolan-3-ol
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Overview
Description
3-[(Benzylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is also known by its IUPAC name, 3-[(benzylamino)methyl]tetrahydrofuran-3-ol . This compound is characterized by the presence of a benzylamino group attached to a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzylamino)methyl]oxolan-3-ol typically involves the reaction of benzylamine with an appropriate oxirane or epoxide under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of benzylamine on the oxirane ring, leading to the formation of the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(Benzylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. The tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Phenylamino)methyl]oxolan-3-ol
- 3-[(Methylamino)methyl]oxolan-3-ol
- 3-[(Ethylamino)methyl]oxolan-3-ol
Uniqueness
3-[(Benzylamino)methyl]oxolan-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable molecule in research and industrial applications .
Properties
IUPAC Name |
3-[(benzylamino)methyl]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(6-7-15-10-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAWVVLYKDYOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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